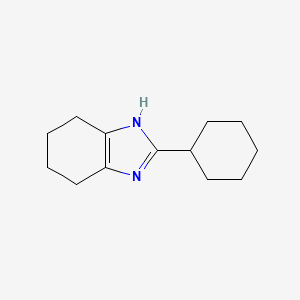

2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-4,5,6,7-tetrahydro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h10H,1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQXGWKUNPYHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with ortho-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to facilitate the formation of the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to the unsubstituted 4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS: 3752-24-7), which lacks functional groups beyond the core structure . This modification likely enhances metabolic stability and membrane penetration in biological systems. The trimethylsilyl and hydrazinyl groups in C₁₃H₂₆N₄OSi () confer synthetic versatility, enabling use as intermediates in organometallic or click chemistry. However, the discontinued status of this compound suggests challenges in scalability or stability .

Molecular Weight and Solubility :

- The target compound (219.33 g/mol) occupies a mid-range molecular weight compared to derivatives like C₁₃H₂₆N₄OSi (282.46 g/mol). Higher molecular weight in the latter may reduce solubility in aqueous media, limiting its pharmacokinetic utility .

Biological Activity

2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antiviral properties and other pharmacological effects.

The compound has the following chemical characteristics:

- Molecular Formula : C13H20N2

- Molecular Weight : 204.31 g/mol

- CAS Number : 26663-57-0

Biological Activity Overview

Recent studies indicate that compounds similar to this compound exhibit various biological activities. Notably, derivatives of this compound have been evaluated for their antiviral properties.

Antiviral Activity

Research has demonstrated that certain benzimidazole derivatives can inhibit viral replication. For instance:

- A study highlighted a benzimidazole compound with a cyclohexyl ring that showed significant inhibition of the NS5B RNA-dependent RNA polymerase of the hepatitis C virus (HCV) with an effective concentration (EC50) of 3.4 μM .

- Another derivative demonstrated selective action against various RNA and DNA viruses, with IC50 values ranging from 0.54 μg/mL to 4.1 μM .

Study 1: Antiviral Efficacy

In a comparative study of antiviral agents against the varicella-zoster virus (VZV) and cytomegalovirus (CMV), a benzimidazole derivative exhibited comparable efficacy to established antiviral drugs like ganciclovir. The compound's selective index was noted to be greater than 2.42, indicating a favorable therapeutic window .

Study 2: In Vitro Testing

In vitro tests were conducted using VERO cells to assess the anti-Coxsackie virus B3 (CVB3) activity of new benzimidazole hybrids. The results showed impressive inhibitory actions with IC50 values substantially lower than ribavirin, suggesting potential for development as antiviral agents .

Data Table: Summary of Biological Activities

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole? A: The synthesis typically involves multi-step protocols:

- Step 1: Condensation of cyclohexylamine with α-keto esters or carbonyl derivatives to form intermediate Schiff bases.

- Step 2: Cyclization under acidic or thermal conditions to construct the benzodiazole core. For example, cyclohexylamine reacts with ethyl levulinate in the presence of acetic acid, followed by cyclization using POCl₃ to yield the bicyclic framework .

- Optimization: Reaction conditions (e.g., solvent polarity, temperature) are critical for yield. DMSO or acetonitrile is often used as a solvent, and catalysts like Cu(I) may enhance cyclization efficiency .

Structural Elucidation

Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A:

- ¹H/¹³C NMR: Key signals include the cyclohexyl protons (δ 1.2–2.0 ppm, multiplet) and benzodiazole aromatic protons (δ 6.5–7.2 ppm). The absence of carbonyl peaks confirms successful cyclization .

- IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N) validate the benzodiazole ring .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 217 for [M+H]⁺) confirm the molecular weight .

Initial Biological Screening

Q: What methodologies are recommended for preliminary evaluation of its biological activity? A:

- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., trypsin or kinase inhibition) to measure IC₅₀ values. For example, competitive binding studies with ATP-dependent enzymes can reveal inhibitory potential .

- Antimicrobial Screening: Employ disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM to assess therapeutic index .

Advanced Synthesis Optimization

Q: How can researchers improve yield and purity during scale-up synthesis? A:

- Catalyst Screening: Test transition-metal catalysts (e.g., Ru or Pd) for cyclization steps to reduce side reactions. For example, Ru-catalyzed azide-alkyne cycloadditions improve regioselectivity .

- Solvent Engineering: Replace polar aprotic solvents (e.g., DMF) with ionic liquids to enhance reaction rates and product isolation .

- Chromatography-Free Purification: Use pH-dependent crystallization (e.g., acid/base extraction) or fractional distillation for high-purity yields (>95%) .

Data Contradictions in Spectral Analysis

Q: How to resolve discrepancies in NMR data between synthetic batches? A:

- Isotopic Labeling: Use ¹⁵N-labeled precursors to distinguish benzodiazole NH protons from solvent artifacts .

- Variable Temperature NMR: Analyze dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .

- Cross-Validation: Compare experimental data with computational predictions (DFT calculations for chemical shifts) to identify conformational isomers .

Mechanistic Studies

Q: What strategies are effective for probing interactions with biological targets? A:

- Molecular Docking: Use software like AutoDock Vina to simulate binding poses with receptors (e.g., GABAₐ or COX-2). For example, docking studies reveal hydrogen bonding between the benzodiazole NH and Thr³³⁷ of COX-2 .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during ligand-receptor interactions .

- Mutagenesis Studies: Engineer receptor mutants (e.g., alanine scanning) to identify critical residues for binding .

Stability and Degradation Analysis

Q: How to assess the compound’s stability under physiological conditions? A:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-MS to identify labile groups (e.g., cyclohexyl oxidation) .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and compare degradation profiles with controls .

Comparative Analysis with Analogues

Q: How does substituting the cyclohexyl group impact biological activity? A:

- Structure-Activity Relationship (SAR): Synthesize analogues with cyclopentyl or aryl substituents. Test antimicrobial activity to determine steric/electronic requirements. For example, bulky substituents reduce membrane permeability in Gram-negative bacteria .

- LogP Measurements: Compare partition coefficients (e.g., octanol-water) to correlate hydrophobicity with cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.